Hydroxycitric acid

Übersicht

Beschreibung

Garcinia acid, also known as (-)-Hydroxycitric acid, is a naturally occurring compound found predominantly in the rind of the Garcinia cambogia fruit. This fruit is native to India and Southeast Asia and has been traditionally used in culinary practices as a condiment and food preservative. Garcinia acid has gained significant attention due to its potential health benefits, particularly in weight management and metabolic health .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Garcinia-Säure kann über verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Kondensation von Citronensäure mit Hydroxycitrat unter kontrollierten Bedingungen. Dieser Prozess erfordert typischerweise einen Katalysator und spezifische Temperatur- und pH-Bedingungen, um eine optimale Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Garcinia-Säure beinhaltet häufig die Extraktion aus der Schale der Garcinia cambogia-Frucht. Der Extraktionsprozess umfasst das Trocknen der Schale, gefolgt von einer Lösungsmittelextraktion mit Wasser oder Ethanol. Der Extrakt wird dann durch Filtration und Kristallisation gereinigt, um Garcinia-Säure in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Garcinia-Säure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Garcinia-Säure kann oxidiert werden, um verschiedene Derivate zu erzeugen, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Reduktion: Reduktionsreaktionen können Garcinia-Säure in ihre reduzierten Formen umwandeln, die möglicherweise unterschiedliche Eigenschaften aufweisen.

Substitution: Substitutionsreaktionen, die Garcinia-Säure betreffen, können zur Bildung neuer Verbindungen mit potenziellen therapeutischen Anwendungen führen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Hydroxycitronensäure-Derivate, die möglicherweise einzigartige biologische und chemische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Weight Management

Mechanism of Action

HCA functions primarily as a competitive inhibitor of adenosine triphosphate-citrate lyase, an enzyme involved in the conversion of citrate to acetyl-CoA. By inhibiting this enzyme, HCA reduces the synthesis of fatty acids and cholesterol, leading to decreased fat accumulation in the body .

Clinical Studies

Numerous clinical trials have investigated the efficacy of HCA in promoting weight loss. A meta-analysis of twelve randomized controlled trials involving HCA supplementation indicated a statistically significant weight loss (mean difference: -0.88 kg) compared to placebo groups . However, the overall effect size was small, and clinical relevance remains uncertain.

Metabolic Health

Impact on Lipid Profiles

Research has shown that HCA can positively influence lipid profiles by reducing serum triglycerides and cholesterol levels. A clinical study involving 100 obese individuals demonstrated significant reductions in body weight and improvements in metabolic parameters following HCA treatment . Specifically, the study reported decreases in serum triglycerides, HDL, and LDL cholesterol levels.

Case Studies

- Case Study 1 : A 12-week randomized trial assessed the effects of HCA on overweight subjects. While both groups (HCA and placebo) experienced weight loss, no significant differences were observed between treatments regarding fat mass reduction .

- Case Study 2 : Another study analyzed the effects of HCA on visceral fat accumulation. Results indicated that while HCA showed promise in reducing overall body fat, its specific impact on visceral fat requires further investigation .

Appetite Regulation

HCA has been noted for its potential role in appetite suppression. Some studies suggest that it may help reduce food intake by influencing serotonin levels in the brain, thereby promoting satiety . This effect could be particularly beneficial for individuals struggling with overeating or emotional eating.

Safety and Side Effects

While HCA is generally considered safe for short-term use, some studies have reported adverse effects such as gastrointestinal discomfort and potential toxicity at high doses. A toxicity study indicated testicular atrophy in rats administered high doses of Garcinia extract, highlighting the need for caution when using HCA supplements .

Data Summary

| Study Type | Sample Size | Duration | Weight Loss (kg) | Lipid Profile Changes | Adverse Effects |

|---|---|---|---|---|---|

| Randomized Controlled Trial | 135 | 12 weeks | -0.88 (mean difference) | Decreased triglycerides & cholesterol | Gastrointestinal issues reported |

| Clinical Trial | 100 | 3 months | Significant reduction | Improved HDL/LDL levels | Mild side effects noted |

| Meta-Analysis | 23 trials | Variable | -0.88 (overall mean) | Variable results | Increased gastrointestinal events |

Wirkmechanismus

Garcinia acid exerts its effects primarily by inhibiting the enzyme ATP-citrate lyase, which plays a crucial role in the conversion of carbohydrates into fat. By blocking this enzyme, Garcinia acid reduces the synthesis of fatty acids and cholesterol, leading to decreased fat storage and improved lipid profiles. Additionally, it may enhance serotonin levels, contributing to appetite suppression and reduced food intake .

Vergleich Mit ähnlichen Verbindungen

Citric acid: Shares structural similarities with Garcinia acid but lacks the specific inhibitory effects on ATP-citrate lyase.

Malic acid: Another organic acid with similar metabolic roles but different biological activities.

Tartaric acid: Used in similar applications but with distinct chemical properties.

Uniqueness of Garcinia Acid: Garcinia acid is unique due to its potent inhibitory effect on ATP-citrate lyase, which is not observed in other similar compounds. This specific action makes it particularly effective in weight management and metabolic health applications.

Biologische Aktivität

Hydroxycitric acid (HCA) is a naturally occurring compound primarily found in the rind of the Garcinia cambogia fruit. It has garnered attention for its potential biological activities, particularly in the context of weight management and metabolic health. This article explores the biological activity of HCA, including its mechanisms of action, efficacy in clinical studies, and safety profile.

HCA exerts its biological effects primarily through the inhibition of the enzyme adenosine triphosphate-citrate lyase (ATP-citrate lyase). This enzyme plays a crucial role in converting citrate to acetyl-CoA, a key substrate for fatty acid synthesis. By inhibiting this enzyme, HCA reduces de novo lipogenesis (the process of synthesizing fatty acids from non-fat sources), thereby potentially decreasing fat accumulation in the body .

Key Mechanisms:

- Inhibition of Fatty Acid Synthesis: HCA limits the conversion of carbohydrates to fat, promoting fat oxidation instead .

- Appetite Regulation: HCA may enhance serotonin levels, which can help reduce appetite and food intake .

- Impact on Metabolism: Studies indicate that HCA can influence lipid profiles by lowering triglycerides and cholesterol levels .

Clinical Efficacy

Numerous clinical trials have investigated the efficacy of HCA as a weight loss supplement. A systematic review and meta-analysis of randomized controlled trials (RCTs) found that HCA resulted in a statistically significant but modest weight loss compared to placebo. The mean difference in weight loss was approximately 0.88 kg over several weeks .

Summary of Clinical Findings:

- Weight Loss: Short-term studies suggest that HCA can lead to slight reductions in body weight and fat mass .

- Body Composition Changes: In a study involving overweight women with nonalcoholic fatty liver disease (NAFLD), HCA supplementation alongside a calorie-restricted diet resulted in improved body composition and appetite-regulating hormones .

- Adverse Effects: Gastrointestinal issues were more common among those taking HCA compared to placebo groups, indicating the need for caution in its use .

Table 1: Summary of Clinical Trials on HCA

| Study Type | Sample Size | Duration | Weight Loss (kg) | Adverse Effects |

|---|---|---|---|---|

| Randomized Controlled Trial | 135 | 12 weeks | -0.88 | Increased GI events |

| Meta-analysis | 23 trials | Various | -0.88 | Common GI disturbances |

| NAFLD Study | 44 | 8 weeks | Not specified | None reported |

Case Studies

- Case Report on Herbal Nephropathy: A case study documented acute kidney injury linked to an herbal product containing HCA, highlighting potential safety concerns associated with its use .

- Weight Management in Obesity: A clinical study involving 100 obese individuals showed significant reductions in body weight and fat synthesis after three months of HCA treatment, although results varied among participants .

Safety Profile

While many studies support the efficacy of HCA for weight management, concerns about its safety have been raised. Reports indicate instances of adverse effects, particularly gastrointestinal disturbances and rare cases of kidney injury associated with high doses or prolonged use .

Safety Considerations:

- Monitor for gastrointestinal symptoms.

- Use caution in individuals with pre-existing kidney conditions.

- Further research is needed to establish long-term safety profiles.

Eigenschaften

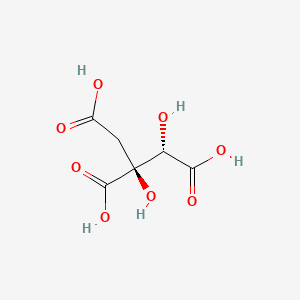

IUPAC Name |

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJBYMUCKBYSCP-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276669, DTXSID601045116 | |

| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Hydroxycitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27750-10-3, 4373-35-7 | |

| Record name | (-)-Hydroxycitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garcinia acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Hydroxycitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.